

Physicochemical Properties of 2-Fluoro-4-nitroaniline Isomers

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Compound of Interest

Compound Name: 2-Fluoro-4-nitroaniline

Cat. No.: B181687

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The isomers of **2-fluoro-4-nitroaniline**, with the general formula $C_6H_5FN_2O_2$, exhibit distinct physical properties due to the varied positions of the fluoro, nitro, and amino groups on the benzene ring. These differences are critical for their identification and separation.

Isomer	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Appearance	Solubility
2-Fluoro-4-nitroaniline	369-35-7	156.11	122-130	317.2 (Predicted)	Light orange to yellow to green powder/crystal	Slightly soluble in water[1]
4-Fluoro-2-nitroaniline	364-78-3	156.11	90-94[2]	295.5	Yellow to light brown crystals	Low
3-Fluoro-4-nitroaniline	2369-13-3	156.11	159-163	Not available	Light yellow to brown solid	Highly soluble in organic solvents like methanol[3]
2-Fluoro-5-nitroaniline	369-36-8	156.11	97-100[4]	Not available	Light brown powder	Not available
2-Fluoro-6-nitroaniline	17809-36-8	156.11	47-48[5]	Not available	Light-yellow to orange-brown powder/crystals	Not available
2-Fluoro-3-nitroaniline	59255-96-8	156.11	114-115	305.7 (Predicted)	Orange crystalline powder	Not available

5-Fluoro-2-nitroaniline	2369-11-1	156.12	96-100[6]	295.5[6]	Yellow to light brown crystals[6]	Not available
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Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification of each isomer. The electronic environment of each nucleus is unique, leading to distinct shifts in NMR spectroscopy and characteristic vibrational modes in FTIR spectroscopy.

¹H NMR Spectral Data

The chemical shifts (δ) in ppm for the aromatic protons of the isomers are influenced by the electronic effects of the substituents.

Isomer	Solvent	δ (ppm) and Coupling Constants (J in Hz)
2-Fluoro-4-nitroaniline	Not Specified	Not available in a compiled format
4-Fluoro-2-nitroaniline	Not Specified	Not available in a compiled format
3-Fluoro-4-nitroaniline	Not Specified	Not available in a compiled format
2-Fluoro-5-nitroaniline	Not Specified	Not available in a compiled format
2-Fluoro-6-nitroaniline	DMSO-d ₆	7.82 (d, 1H, J=8.8), 7.42 (m, 1H), 7.25 (s, 2H, NH ₂), 6.63 (m, 1H)[5]
2-Nitroaniline	CDCl ₃	8.12 (d, J = 8.0, 1H), 7.36 (t, J = 8.1, 1H), 6.81 (d, J = 8.3, 1H), 6.70 (t, J = 8.0, 1H), 5.98 (s, 2H)[3]

¹³C NMR Spectral Data

The chemical shifts (δ) in ppm for the carbon atoms of the benzene ring provide further structural confirmation.

Isomer	Solvent	δ (ppm)
2-Fluoro-4-nitroaniline	Not Specified	Not available in a compiled format
4-Fluoro-2-nitroaniline	Not Specified	Not available in a compiled format
3-Fluoro-4-nitroaniline	Not Specified	Not available in a compiled format
2-Fluoro-5-nitroaniline	Not Specified	Not available in a compiled format
2-Fluoro-6-nitroaniline	Not Specified	Not available in a compiled format
2-Nitroaniline	Not Specified	Not available in a compiled format

¹⁹F NMR Spectral Data

¹⁹F NMR is a powerful tool for distinguishing between these isomers, as the chemical shift of the fluorine atom is highly sensitive to its position on the aromatic ring.

Isomer	Solvent	δ (ppm)
2-Fluoro-4-nitroaniline	Not Specified	Not available in a compiled format
4-Fluoro-2-nitroaniline	Not Specified	Not available in a compiled format
3-Fluoro-4-nitroaniline	Not Specified	Not available in a compiled format
2-Fluoro-5-nitroaniline	Not Specified	Not available in a compiled format
2-Fluoro-6-nitroaniline	Not Specified	Not available in a compiled format

FTIR Spectral Data

The vibrational frequencies (cm^{-1}) of the key functional groups are summarized below.

Isomer	N-H Stretching	NO_2 Asymmetric Stretching	NO_2 Symmetric Stretching	C-F Stretching
2-Fluoro-4-nitroaniline	~3400-3300	~1520	~1340	~1250
4-Fluoro-2-nitroaniline	~3400-3300	~1530	~1350	~1260
3-Fluoro-4-nitroaniline	~3400-3300	~1525	~1345	~1255
2-Fluoro-5-nitroaniline	~3400-3300	~1515	~1335	~1245
2-Fluoro-6-nitroaniline	~3400-3300	~1535	~1355	~1265

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H , ^{13}C , and ^{19}F NMR spectra for structural elucidation.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- Internal standard (e.g., Tetramethylsilane, TMS)
- Isomer sample (5-10 mg for ^1H , 20-50 mg for ^{13}C)

Procedure:

- Sample Preparation: Dissolve the appropriate amount of the isomer sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- ^{19}F NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment, with or without proton decoupling. The spectral width should be set to cover the expected range for aromatic fluorine compounds (e.g., -100 to -150 ppm).

- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H spectrum and reference the chemical shifts to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the isomers based on their characteristic vibrational frequencies.

Materials:

- FTIR spectrometer with a suitable detector (e.g., DTGS)
- KBr (infrared grade, dry)
- Agate mortar and pestle
- Pellet press
- ATR accessory (optional)

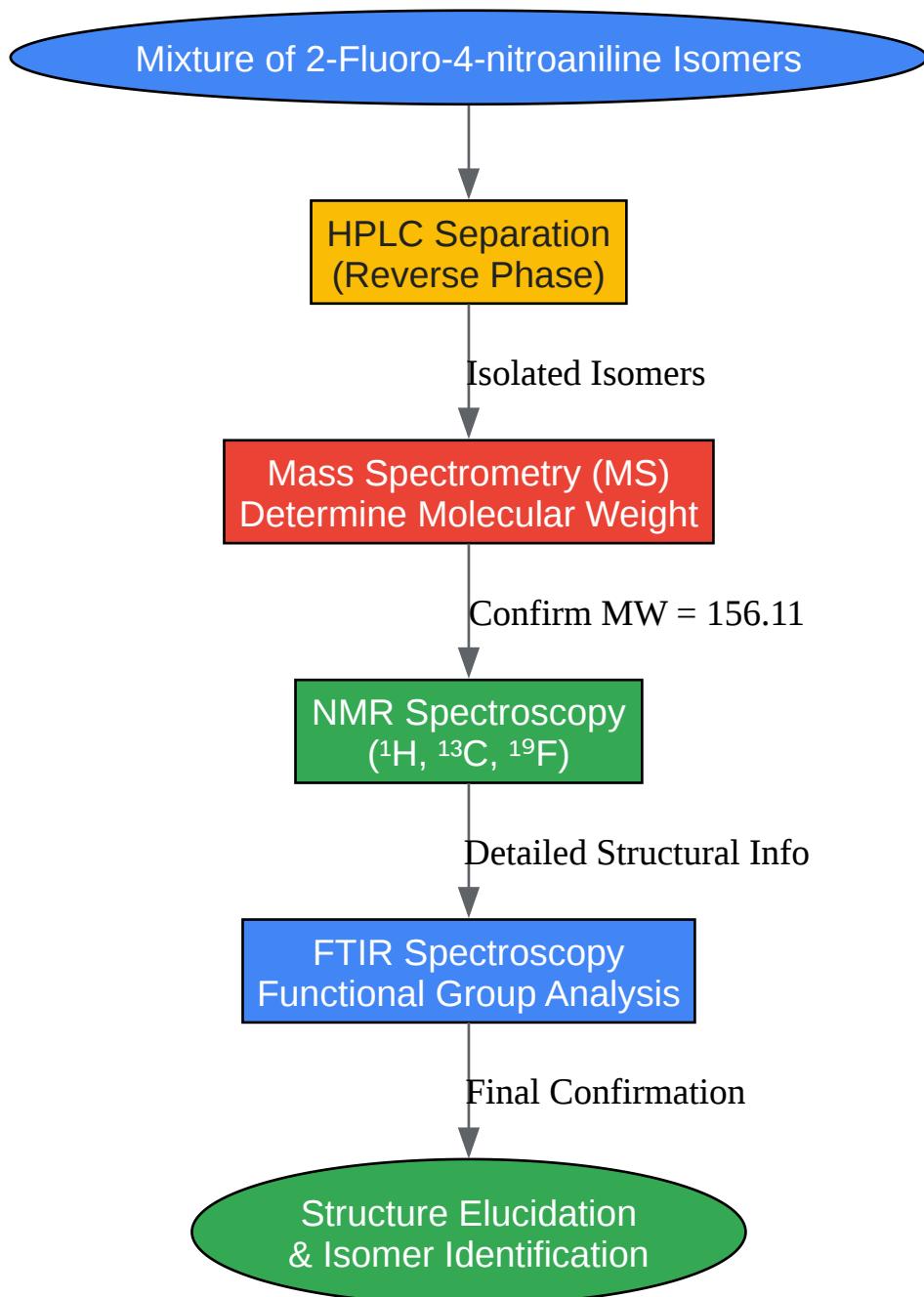
Procedure (KBr Pellet Method):

- Sample Preparation: Grind 1-2 mg of the solid isomer sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry KBr powder and mix thoroughly.^[7]
- Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.^[7]
- Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum to account for atmospheric CO_2 and water vapor.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the N-H, NO_2 , and C-F functional groups.

Visualizations

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to differentiate the isomers of **2-fluoro-4-nitroaniline** using spectroscopic techniques.

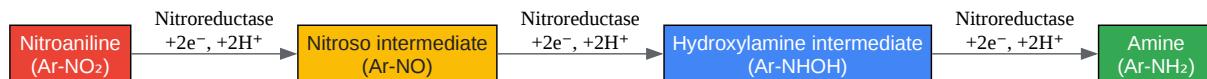


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Caption: Workflow for the separation and identification of **2-fluoro-4-nitroaniline** isomers.

Representative Metabolic Pathway

Nitroaromatic compounds can undergo metabolic reduction of the nitro group. The following diagram shows a generalized pathway.



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Caption: Generalized metabolic reduction pathway of a nitroaromatic compound.[8]

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